2-Bromo-1-benzothiophen-7-ol
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Overview
Description
2-Bromo-1-benzothiophen-7-ol is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the seventh position on the benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophene derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method results in the formation of benzothiophene motifs through a quaternary spirocyclization intermediate . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the synthesis of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve metal-catalyzed reactions and the use of elaborate starting materials. These methods aim to achieve high yields and selectivity under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-benzothiophen-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted benzothiophenes.
Substitution: Formation of amino or nitro-substituted benzothiophenes.
Scientific Research Applications
2-Bromo-1-benzothiophen-7-ol and its derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their potential as antimicrobial and anticancer agents.
Medicine: Explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-benzothiophen-7-ol involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and increasing the percentage of apoptotic and necrotic cell populations . The compound’s ability to interact with cellular proteins and enzymes is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing one sulfur atom.
Benzofuran: A benzene ring fused to a furan ring.
Benzothiazole: A benzene ring fused to a thiazole ring.
Uniqueness
2-Bromo-1-benzothiophen-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the benzothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5BrOS |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4,10H |
InChI Key |
LZBATWDUIKQDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=C2)Br |
Origin of Product |
United States |
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